molecular formula C9H23NO7P2 B1593148 Ibandronic Acid-d3 CAS No. 1130899-41-0

Ibandronic Acid-d3

Cat. No.: B1593148
CAS No.: 1130899-41-0
M. Wt: 322.25 g/mol
InChI Key: MPBVHIBUJCELCL-BMSJAHLVSA-N
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Description

Ibandronic Acid-d3 is a deuterated form of Ibandronic Acid, a bisphosphonate used primarily in the treatment and prevention of osteoporosis in postmenopausal women. The deuterated form, this compound, contains three deuterium atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the compound. Bisphosphonates, including Ibandronic Acid, are known for their ability to inhibit bone resorption by osteoclasts, thereby increasing bone mineral density and reducing the risk of fractures .

Mechanism of Action

Target of Action

Ibandronic Acid-d3, a modified version of ibandronic acid, is a highly potent nitrogen-containing bisphosphonate . The primary targets of this compound are osteoclasts or osteoclast precursors . These cells are responsible for bone resorption, a process that can lead to conditions such as osteoporosis .

Mode of Action

This compound interacts with its targets, the osteoclasts, by inhibiting their activity . This interaction occurs when bisphosphonates like this compound are taken into the bone where they bind to hydroxyapatite . Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is then taken into the osteoclast by fluid-phase endocytosis . Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act .

Biochemical Pathways

The action of this compound affects the biochemical pathway of bone resorption. By inhibiting the activity of osteoclasts, this compound decreases the rate of bone resorption, leading to an indirect increase in bone mineral density . This helps to restore the balance between bone formation and resorption, which is often disrupted in conditions like osteoporosis .

Pharmacokinetics

The terminal volume of distribution is 90 L, and 40% to 50% of circulating this compound binds to bone . The elimination half-life of this compound can be up to 157 hours .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the rate of bone resorption and an increase in bone mineral density . This results in stronger bones and a reduced risk of fractures, which is particularly beneficial in the treatment and prevention of osteoporosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability of this compound can be affected by the patient’s renal function, with patients having a creatinine clearance of 40 to 70 mL/minute having a 55% higher area under the curve (AUC), and patients with a creatinine clearance of 30 mL/minute having more than a 2-fold increase in exposure . Additionally, age-related changes in renal function may alter the elimination of this compound in elderly patients .

Biochemical Analysis

Biochemical Properties

Ibandronic Acid-d3, like its parent compound Ibandronic Acid, is known to interact with various biomolecules in the body. It is a bisphosphonate, and these compounds have a high affinity for bone tissue .

Cellular Effects

This compound affects various types of cells, most notably osteoclasts. By inhibiting the activity of osteoclasts, it prevents bone loss and increases bone density . This has a significant impact on cellular metabolism, particularly in bone tissue .

Molecular Mechanism

It is known that bisphosphonates like this compound inhibit the activity of osteoclasts . This could involve binding interactions with biomolecules, enzyme inhibition, and changes in gene expression.

Temporal Effects in Laboratory Settings

Studies on Ibandronic Acid have shown its efficacy in preventing bone loss and increasing bone density .

Dosage Effects in Animal Models

Studies on Ibandronic Acid have shown its efficacy in preventing bone loss and increasing bone density .

Transport and Distribution

Bisphosphonates like this compound have a high affinity for bone tissue .

Subcellular Localization

Given its high affinity for bone tissue, it is likely that it localizes to areas of the cell involved in bone metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ibandronic Acid-d3 involves the incorporation of deuterium atoms into the molecular structure of Ibandronic Acid. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of a suitable phosphonic acid derivative with a deuterated amine under controlled conditions to yield the deuterated bisphosphonate .

Industrial Production Methods: Industrial production of this compound follows similar principles as the synthesis of non-deuterated Ibandronic Acid. The process involves multiple steps, including the preparation of intermediates, purification, and final product formulation. The use of deuterated reagents and solvents is carefully controlled to ensure the incorporation of deuterium atoms at the desired positions. The final product is typically formulated as a tablet or an injectable solution for clinical use .

Chemical Reactions Analysis

Types of Reactions: Ibandronic Acid-d3, like other bisphosphonates, primarily undergoes hydrolysis and oxidation reactions. The compound is stable under physiological conditions but can be hydrolyzed in acidic or basic environments. Oxidation reactions may occur in the presence of strong oxidizing agents .

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water as a solvent.

    Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products Formed:

Scientific Research Applications

Ibandronic Acid-d3 has several scientific research applications, including:

    Pharmacokinetic Studies: The deuterated form is used to study the metabolic pathways and pharmacokinetics of Ibandronic Acid.

    Bone Health Research: this compound is used in research focused on bone health, osteoporosis, and related conditions.

    Cancer Research: The compound is also used in studies related to bone metastases and hypercalcemia of malignancy.

Comparison with Similar Compounds

    Zoledronic Acid: Another potent bisphosphonate used in the treatment of osteoporosis and bone metastases.

    Alendronic Acid: Commonly used bisphosphonate for osteoporosis treatment.

    Risedronic Acid: Used for the treatment of osteoporosis and Paget’s disease of bone.

Comparison: Ibandronic Acid-d3 is unique due to the presence of deuterium atoms, which can provide more detailed insights into the pharmacokinetics and metabolic pathways compared to its non-deuterated counterparts. While all these bisphosphonates share a similar mechanism of action, the deuterated form allows for more precise studies and potentially improved therapeutic outcomes .

Properties

IUPAC Name

[1-hydroxy-3-[pentyl(trideuteriomethyl)amino]-1-phosphonopropyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23NO7P2/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBVHIBUJCELCL-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCCCC)CCC(O)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23NO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649399
Record name {1-Hydroxy-3-[(~2~H_3_)methyl(pentyl)amino]propane-1,1-diyl}bis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1130899-41-0
Record name {1-Hydroxy-3-[(~2~H_3_)methyl(pentyl)amino]propane-1,1-diyl}bis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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